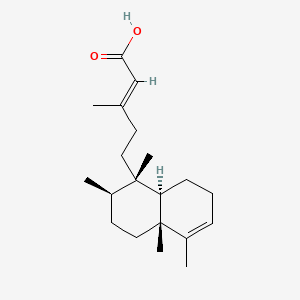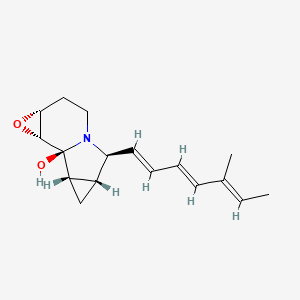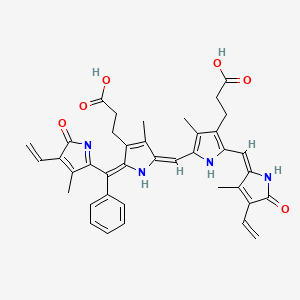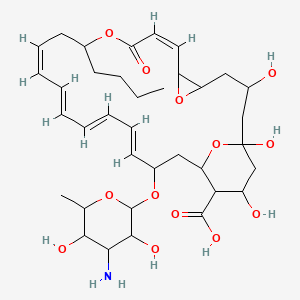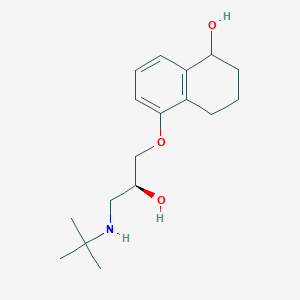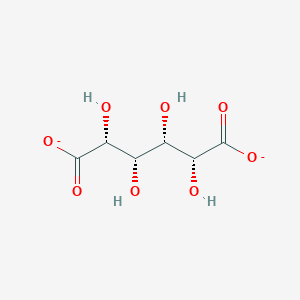
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate is a chemical compound with the formula C6H8O8 and a net charge of -2. It is the conjugate base of L-idarate(1-) and an enantiomer of D-idarate(2-) . This compound is part of the Chemical Entities of Biological Interest (ChEBI) database, which focuses on small chemical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate can be synthesized through various chemical reactions. One common method involves the use of diisopropylamine and n-butyllithium in tetrahydrofuran (THF) at -78°C . The reaction involves the formation of a lithium diisopropylamide (LDA) intermediate, which then reacts with the starting material to form this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in dehydration reactions catalyzed by enzymes such as glucarate dehydratase .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include strong bases like LDA and oxidizing agents. The reactions are typically carried out in organic solvents such as THF under controlled temperature conditions .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, dehydration of this compound can lead to the formation of 5-keto-4-deoxy-D-glucarate .
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate has various scientific research applications, particularly in the fields of chemistry and biology. It is used as a model compound in studies involving enzyme catalysis and metabolic pathways . In medicine, it is studied for its potential therapeutic effects and interactions with biological molecules .
Wirkmechanismus
The mechanism of action of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate involves its interaction with specific enzymes and metabolic pathways. For instance, glucarate dehydratase catalyzes the dehydration of this compound to form 5-keto-4-deoxy-D-glucarate . This enzyme-mediated reaction is crucial for understanding the compound’s role in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate is similar to other idarate compounds, such as D-idarate(2-) and L-idarate(1-) . These compounds share similar chemical structures but differ in their stereochemistry and charge states.
Uniqueness: this compound is unique due to its specific stereochemistry and net charge, which influence its reactivity and interactions with biological molecules. Its enantiomer, D-idarate(2-), has different properties and applications, highlighting the importance of stereochemistry in chemical and biological studies .
Eigenschaften
Molekularformel |
C6H8O8-2 |
|---|---|
Molekulargewicht |
208.12 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3+,4+/m0/s1 |
InChI-Schlüssel |
DSLZVSRJTYRBFB-ORZLYADOSA-L |
SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Isomerische SMILES |
[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O |
Kanonische SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


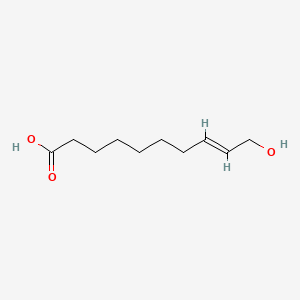
![(E)-2-(2-(Pyridin-4-ylmethylene)hydrazinyl)benzo[d]thiazole](/img/structure/B1230909.png)
![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1230910.png)
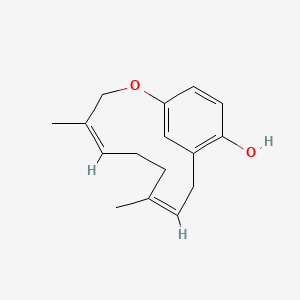
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1230915.png)
